Cas no 7583-08-6 (1-(pentafluorophenyl)ethanol)
1-(pentafluorophenyl)ethanol structure
Product Name:1-(pentafluorophenyl)ethanol
Numero CAS:7583-08-6
MF:C8H5F5O
MW:212.116719961166
CID:982062
PubChem ID:98288
Update Time:2025-04-19
1-(pentafluorophenyl)ethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(pentafluorophenyl)ethanol
- (+/-)-alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- (1-Hydroxyethyl)pentafluorobenzene
- 830-50-2
- 7583-08-6
- EINECS 212-597-7
- SCHEMBL1756535
- FT-0770663
- CK2468
- FT-0723810
- CS-0312639
- PS-10083
- (+/-)- alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
- NSC 97014
- 1-(perfluorophenyl)ethanol
- MFCD00004510
- Benzenemethanol, 2,3,4,5,6-pentafluoro-.alpha.-methyl-
- 2,3,4,5,6-Pentafluoro-alpha-methylbenzyl alcohol
- AKOS015853262
- NSC-97014
- 1-(Pentafluorophenyl)ethanol ,
- NS00042479
- 75853-08-6
- 1-(PENTAFLUOROPHENYL)ETHANOL, 97
- FT-0605851
- FT-0772219
- A840494
- 2,3,4,5,6-Pentafluoro-.alpha.-methylbenzyl alcohol
- DTXSID50997214
- NSC97014
- P0925
- WYUNHWKTLDBPLE-UHFFFAOYSA-N
- SY112302
- 1-(2,3,4,5,6-Pentafluorophenyl)ethanol
- 1-(pentafluorophenyl)ethan-1-ol
- 1-(Pentafluorophenyl)ethanol, 96%
- 1-(Perfluorophenyl)ethan-1-ol
- DB-389878
- alpha-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol, Methyl pentafluorophenyl carbinol
-
- Inchi: 1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3
- Chiave InChI: WYUNHWKTLDBPLE-UHFFFAOYSA-N
- Sorrisi: FC1C(=C(C(=C(C=1C(C)O)F)F)F)F
Proprietà calcolate
- Massa esatta: 212.02605559g/mol
- Massa monoisotopica: 212.02605559g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 57
- Conta legami ruotabili: 50
- Complessità: 798
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 21.9
- Superficie polare topologica: 78.9
Proprietà sperimentali
- Colore/forma: Non disponibile
- Punto di fusione: 34 °C
- Punto di ebollizione: 102 °C
- Solubilità: Non disponibile
1-(pentafluorophenyl)ethanol Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Jason Wan Lab Chip, 2020,20, 4528-4538
7583-08-6 (1-(pentafluorophenyl)ethanol) Prodotti correlati
- 830-50-2(1-(Pentafluorophenyl)ethanol)
- 1766-76-3(Decafluorobenzhydrol)
- 75853-08-6(1-(Pentafluorophenyl)ethanol)
- 87327-65-9(2,6-Difluoro-α-methylbenzenemethanol)
- 715-31-1(2-(Pentafluorophenyl)propan-2-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti